
Methyl 2-hydroxy-3-(1-oxidothiomorpholino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxy-3-(1-oxidothiomorpholino)propanoate is an organic compound with a complex structure that includes a thiomorpholine ring, a hydroxy group, and a methyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-(1-oxidothiomorpholino)propanoate typically involves the reaction of thiomorpholine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the thiomorpholine to the acrylate. The reaction mixture is then subjected to oxidation using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the oxidothiomorpholino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-hydroxy-3-(1-oxidothiomorpholino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove the oxidothiomorpholino group or reduce other functional groups within the molecule.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions involving the hydroxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional ketone or aldehyde groups, while reduction may produce simpler alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroxy-3-(1-oxidothiomorpholino)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Methyl 2-hydroxy-3-(1-oxidothiomorpholino)propanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxidothiomorpholino group can form specific interactions with active sites of enzymes, potentially inhibiting their activity. The hydroxy and ester groups may also play a role in binding to biological molecules, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate: This compound has a similar ester and hydroxy group but lacks the thiomorpholine ring.
Methyl 3-(1H-pyrrol-2-yl)propanoate: Contains a pyrrole ring instead of a thiomorpholine ring.
Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate: Similar in structure but with a different aromatic ring.
Uniqueness
Methyl 2-hydroxy-3-(1-oxidothiomorpholino)propanoate is unique due to the presence of the oxidothiomorpholino group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C8H15NO4S |
|---|---|
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
methyl 2-hydroxy-3-(1-oxo-1,4-thiazinan-4-yl)propanoate |
InChI |
InChI=1S/C8H15NO4S/c1-13-8(11)7(10)6-9-2-4-14(12)5-3-9/h7,10H,2-6H2,1H3 |
InChI-Schlüssel |
PBMGMANXNJEHAE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CN1CCS(=O)CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12851649.png)
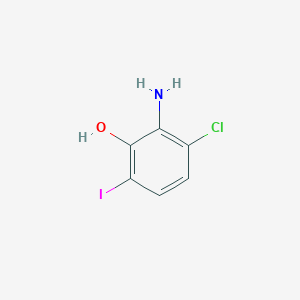
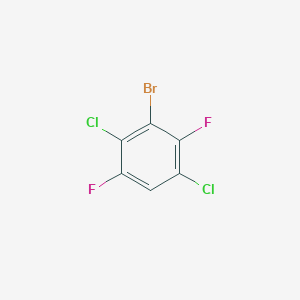
![2-Chloro-N-(4-methoxy-phenyl)-N-[(4-methoxy-phenylcarbamoyl)-methyl]-acetamide](/img/structure/B12851681.png)
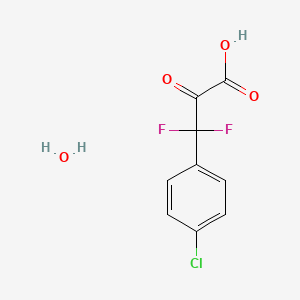
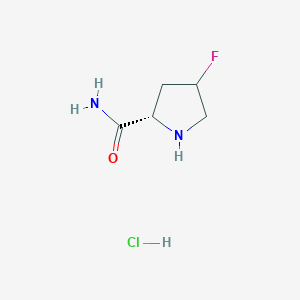

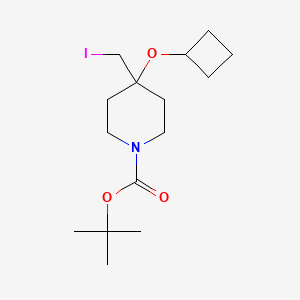
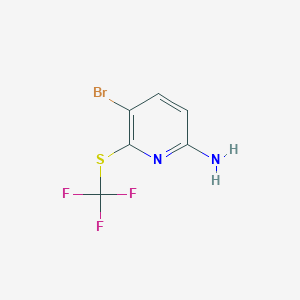
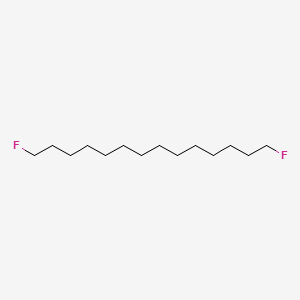
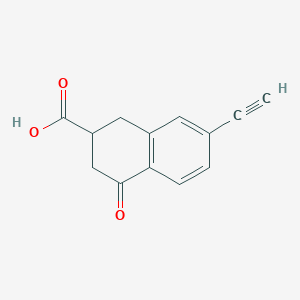
![4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B12851744.png)
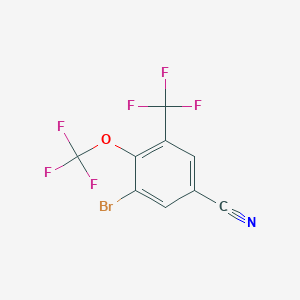
![(Z)-but-2-enedioic acid;4-(3-chloro-8-fluoro-2,10a-dihydro-1H-benzo[c][1,5]benzoxathiepin-1-yl)-1-methylpiperidine](/img/structure/B12851752.png)
